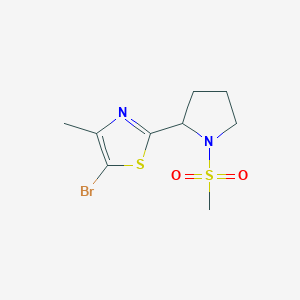
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole
Vue d'ensemble
Description
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole is a synthetic organic compound that has been used in scientific research for its potential applications in drug development, chemical synthesis, and other areas. It is a member of the thiazole family, which includes compounds with a thiazole ring in their structure. This compound has a wide range of properties, such as antimicrobial, antifungal, and antioxidant activities. It has also been studied for its ability to modulate the activity of enzymes involved in metabolic pathways.
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Activity
- A study by Nural et al. (2018) discussed the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, highlighting their interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests potential applications of these compounds in developing new antimycobacterial agents (Nural et al., 2018).
- Another research by Belveren et al. (2017) synthesized functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrating significant antibacterial and antimycobacterial activity, indicating their potential as therapeutic agents in this domain (Belveren et al., 2017).
Anticancer Potential
- A study conducted by Ivasechko et al. (2022) on novel pyridine-thiazole hybrid molecules, including derivatives of 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole, revealed high antiproliferative activity against various cancer cell lines, suggesting their potential use as anticancer agents (Ivasechko et al., 2022).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine derivatives substituted with thiazole-based groups, demonstrating their usefulness in photodynamic therapy, particularly due to their high singlet oxygen quantum yield. This suggests a potential application in treating cancer (Pişkin et al., 2020).
Photovoltaic Devices
- Research by Lee et al. (2010) on conjugated main-chain polymers containing thiazole units exhibited promising properties for use in organic photovoltaic cells. This highlights an application in renewable energy technology (Lee et al., 2010).
Chemical Reactivity and Synthesis of Heterocycles
- Studies like those by Tverdokhlebov et al. (2006) and Bakavoli et al. (2006) have focused on the synthesis and chemical reactivity of thiazole derivatives, indicating their significant role in the development of novel heterocyclic compounds, which are crucial in various chemical synthesis processes (Tverdokhlebov et al., 2006), (Bakavoli et al., 2006).
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-6-8(10)15-9(11-6)7-4-3-5-12(7)16(2,13)14/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQOVDNCVTIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



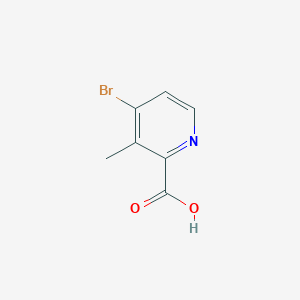
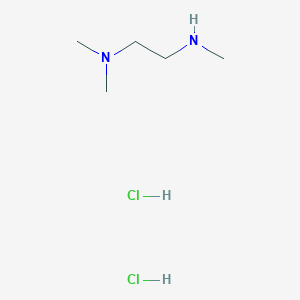
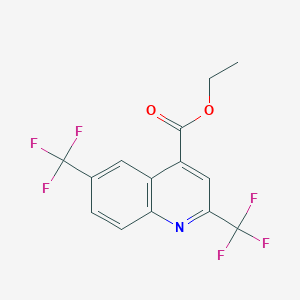
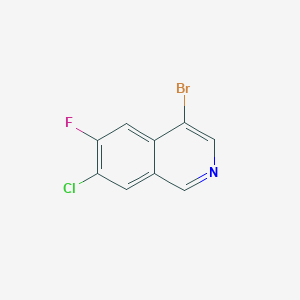
![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)
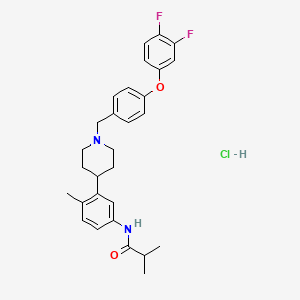
![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)
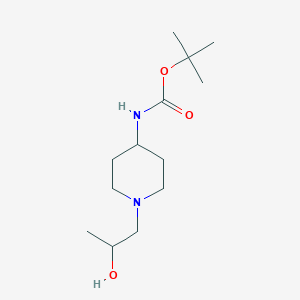
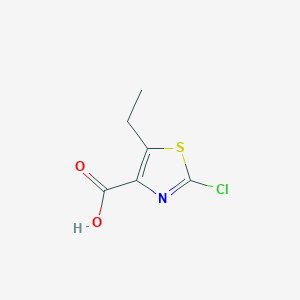
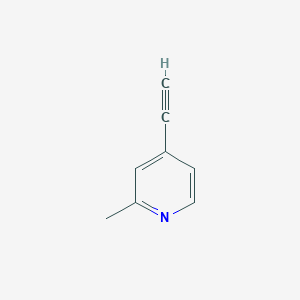
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)

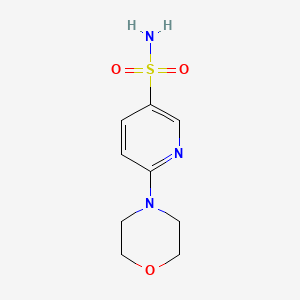
![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)